molecular formula C6H9ClN2 B1629168 5-(Chloromethyl)-1-ethyl-1H-imidazole CAS No. 790654-82-9

5-(Chloromethyl)-1-ethyl-1H-imidazole

Cat. No.: B1629168
CAS No.: 790654-82-9
M. Wt: 144.6 g/mol
InChI Key: NKKWKZAXFXJTAX-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-1-ethyl-1H-imidazole: is a heterocyclic organic compound featuring a five-membered imidazole ring substituted with a chloromethyl group at the 5-position and an ethyl group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Chloromethyl)-1-ethyl-1H-imidazole typically involves the chloromethylation of 1-ethyl-1H-imidazole. This can be achieved using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds under acidic conditions, where the formaldehyde carbonyl is protonated, making the carbon more electrophilic and facilitating the attack by the aromatic pi-electrons of the imidazole ring .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of high-purity reagents and optimized reaction conditions, such as controlled temperature and pressure, are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 5-(Chloromethyl)-1-ethyl-1H-imidazole can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to introduce additional functional groups or to form imidazole derivatives.

    Reduction: Reduction reactions can modify the imidazole ring or the substituents attached to it.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide are commonly used under mild to moderate conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Major Products Formed:

    Nucleophilic Substitution: Products include azido, thiocyanato, or alkoxy derivatives of the imidazole ring.

    Oxidation: Oxidized imidazole derivatives with additional functional groups.

    Reduction: Reduced imidazole compounds with modified substituents.

Scientific Research Applications

Chemistry: 5-(Chloromethyl)-1-ethyl-1H-imidazole is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various heterocyclic compounds.

Biology: In biological research, this compound can be used to study the interactions of imidazole derivatives with biological macromolecules. It may also serve as a precursor for the synthesis of bioactive molecules.

Medicine: The compound has potential applications in medicinal chemistry for the development of new pharmaceuticals. Its derivatives may exhibit antimicrobial, antifungal, or anticancer properties.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and advanced materials.

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-1-ethyl-1H-imidazole depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins, potentially inhibiting their function or altering their activity. The imidazole ring can also participate in hydrogen bonding and π-π interactions, contributing to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    1-Ethyl-1H-imidazole: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.

    5-(Hydroxymethyl)-1-ethyl-1H-imidazole: Contains a hydroxymethyl group instead of a chloromethyl group, leading to different reactivity and applications.

    5-(Bromomethyl)-1-ethyl-1H-imidazole: Similar to the chloromethyl derivative but with a bromine atom, which can affect the compound’s reactivity and selectivity in chemical reactions.

Uniqueness: 5-(Chloromethyl)-1-ethyl-1H-imidazole is unique due to the presence of the chloromethyl group, which imparts distinct reactivity and allows for a wide range of chemical transformations. This makes it a valuable intermediate in organic synthesis and a versatile compound for various scientific applications.

Properties

IUPAC Name

5-(chloromethyl)-1-ethylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClN2/c1-2-9-5-8-4-6(9)3-7/h4-5H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKKWKZAXFXJTAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=NC=C1CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20629116
Record name 5-(Chloromethyl)-1-ethyl-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20629116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

790654-82-9
Record name 5-(Chloromethyl)-1-ethyl-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20629116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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